molecular formula C18H15ClN2O B3013417 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922946-21-2

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B3013417
CAS No.: 922946-21-2
M. Wt: 310.78
InChI Key: DBBWUJQDBNSCFF-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of dihydropyridazinones This compound is characterized by the presence of a chlorophenyl group and a methylphenylmethyl group attached to a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the desired dihydropyridazinone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
  • 1-(4-chlorophenyl)phenylmethyl)-4-(4-methylphenyl)sulfonyl piperazine

Uniqueness

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one stands out due to its unique dihydropyridazinone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBWUJQDBNSCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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